NP213 TFA vs. Ciclopirox and Amorolfine: Ex Vivo Efficacy in Infected Human Nail Model
In an ex vivo human nail infection model, treatment with 10% (wt/vol) NP213 TFA for 28 days successfully eradicated different strains of Trichophyton rubrum from infected nails. In contrast, treatment with 8% ciclopirox nail lacquer or 5% amorolfine nail lacquer failed to eradicate the dermatophyte infection [1]. Transmission electron microscopy (TEM) analysis of fungal morphology within the nail confirmed that NP213 TFA treatment resulted in marked fungal cell damage, whereas ciclopirox and amorolfine did not produce comparable disruption under the same conditions [2].
| Evidence Dimension | Eradication of T. rubrum from infected human nail |
|---|---|
| Target Compound Data | 10% (wt/vol) NP213 TFA: Successful eradication after 28 days |
| Comparator Or Baseline | 8% ciclopirox nail lacquer; 5% amorolfine nail lacquer: Failed eradication |
| Quantified Difference | Qualitative difference: Complete eradication vs. treatment failure |
| Conditions | Ex vivo infected human nail model; 28-day daily application; T. rubrum NCPF0118 strain |
Why This Matters
This ex vivo model recapitulates the human nail environment, directly demonstrating that NP213 TFA provides superior nail penetration and fungicidal activity compared to two standard-of-care topical lacquers, which is a critical determinant for successful onychomycosis therapy.
- [1] Mercer DK, Robertson JC, Miller L, Stewart CS, O'Neil DA. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile. Med Mycol. 2020;58(8):1064-1072. View Source
- [2] FIG 6. TEM analysis of the effect of NP213, ciclopirox, and amorolfine on fungal morphology within the nail after treatment for 28 days. In: Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate. Antimicrob Agents Chemother. 2019;63(5):e02142-18. View Source
